molecular formula C14H13ClO2 B8399941 3-Benzyloxy-5-chlorobenzyl alcohol

3-Benzyloxy-5-chlorobenzyl alcohol

Cat. No.: B8399941
M. Wt: 248.70 g/mol
InChI Key: OUOYZTYKDOIKCF-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-chlorobenzyl alcohol is a benzyl-protected chloro-substituted benzyl alcohol of high interest in organic and medicinal chemistry research. It serves as a versatile synthetic building block; the benzyloxy group acts as a protected phenol, stable under a range of reaction conditions and can be selectively removed later, while the chlorobenzyl alcohol moiety can be further functionalized . This structure is particularly valuable for constructing more complex molecules, such as pharmaceutical intermediates. Related chloro- and benzyloxy-substituted benzyl alcohols are utilized in the preparation of inhibitors for proteins like cholesteryl ester transfer protein (CETP) . As a bifunctional intermediate, it can be used in the synthesis of ligands, polymers, and other fine chemicals. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its structure to explore new chemical spaces in drug discovery and material science. All handling must be conducted by trained professionals in a controlled laboratory setting.

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

(3-chloro-5-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

OUOYZTYKDOIKCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes critical parameters of 3-Benzyloxy-5-chlorobenzyl alcohol and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound C₁₄H₁₃ClO₂ 3-OCH₂C₆H₅, 5-Cl 248.71 Not reported Intermediate for drug synthesis
3-Benzyloxybenzyl alcohol C₁₄H₁₄O₂ 3-OCH₂C₆H₅ 214.25 48 Precursor for boronic acid derivatives
4-Benzyloxybenzyl alcohol C₁₄H₁₄O₂ 4-OCH₂C₆H₅ 214.25 86–87 Solid-phase synthesis reagent
3-Chloro-5-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 3-Cl, 5-CF₃ 210.58 Not reported High electronegativity for SNAr reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol C₈H₅BrClF₃O 3-Br, 4-Cl, 5-CF₃ 289.48 Not reported Potential agrochemical intermediate
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₅BrClO₂ 3-Br, 5-Cl, 2-OH 237.47 Not reported High polarity due to -OH group
Key Observations:
  • The chlorine atom enhances electrophilicity at the 5-position, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Positional Isomerism : 3-Benzyloxybenzyl alcohol (melting point 48°C) and 4-Benzyloxybenzyl alcohol (melting point 86–87°C) demonstrate how substituent position drastically affects crystallinity and melting points .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and bromine substituents (e.g., in C₈H₅BrClF₃O) increase molecular weight and lipophilicity, enhancing stability under acidic conditions .

Preparation Methods

Benzylation of 5-Chloro-2-hydroxybenzaldehyde

The most widely documented method begins with 5-chloro-2-hydroxybenzaldehyde, which undergoes O-benzylation using benzyl bromide in ethanol under reflux conditions. A mixture of 5-chloro-2-hydroxybenzaldehyde (30.0 g, 192 mmol) and benzyl bromide (23.0 cm³, 193 mmol) in ethanol (80 cm³) is heated at reflux for 2 hours, yielding 2-benzyloxy-5-chlorobenzaldehyde as a yellow solid with a melting point of 78–80°C. The reaction’s efficiency hinges on stoichiometric equivalence and ethanol’s polarity, which stabilizes the transition state during nucleophilic substitution.

Sodium Borohydride Reduction to Alcohol

The intermediate aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄). A solution of NaBH₄ (3.45 g, 91.2 mmol) in water (125 cm³) is added to the aldehyde, resulting in 2-benzyloxy-5-chlorobenzyl alcohol with a 65% isolated yield. This two-step process avoids harsh conditions, making it suitable for lab-scale production. However, the method requires careful pH control to prevent over-reduction or hydrolysis of the benzyl ether.

Catalytic Benzylation Using Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

Mechanism and Reaction Design

Recent advances leverage B(C₆F₅)₃ as a Lewis acid catalyst for direct benzylation of alcohols. In a representative procedure, 3-hydroxy-5-chlorobenzyl alcohol (0.2 mmol) reacts with benzyl alcohol (0.4 mmol) in dichloroethane (DCE) at 60°C, achieving 95% conversion to this compound within 6 hours. The catalyst activates the benzyl alcohol’s hydroxyl group, facilitating nucleophilic attack by the chlorinated alcohol’s oxygen.

Advantages Over Conventional Methods

This single-step protocol eliminates the need for pre-functionalized aldehydes, reducing synthetic steps and waste. The table below contrasts key parameters:

Parameter Conventional Method Catalytic Method
Steps21
Yield65%95%
Reaction Time4 hours6 hours
Catalyst LoadingNone5 mol%
SolventEthanol/WaterDichloroethane

The catalytic approach excels in atom economy but requires anhydrous conditions and specialized handling of B(C₆F₅)₃, which is moisture-sensitive.

Alternative Pathways and Emerging Strategies

Chloromethylation Followed by Hydrolysis

Patent literature describes chloromethylation of 3-benzyloxyphenol using chlorine gas at 40–120°C, followed by hydrolysis to the alcohol. While this method achieves moderate yields (38.9–48.6%), it generates hazardous chlorinated byproducts, complicating purification.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Ethanol’s protic nature in conventional methods stabilizes ionic intermediates but limits scalability due to low boiling points. Switching to DCE in catalytic methods improves thermal stability but raises environmental concerns.

Purification and Byproduct Management

Column chromatography remains the primary purification technique, with hexane/ethyl acetate (100:1) effectively isolating the product. However, residual palladium from hydrogenation steps in alternative routes necessitates additional filtration .

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-5-chlorobenzyl alcohol, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-chlorobenzyl alcohol and benzyl bromide under basic conditions. Key parameters:
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Polar aprotic solvents like DMF or THF.
  • Temperature : Reflux (80–100°C) for 6–12 hours.
  • Molar Ratio : 1.1–1.2 equivalents of benzyl bromide to limit over-alkylation.
    Yield optimization requires anhydrous conditions and inert atmospheres (N₂/Ar). Purification via column chromatography (hexane/EtOAc) achieves >90% purity .

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often stem from solvent polarity or competing mechanisms (e.g., SN1 vs. SN2). Systematic approaches:
  • Solvent Screening : Compare DMF (polar aprotic, favors SN2) vs. toluene (nonpolar, favors SN1).
  • Kinetic Monitoring : Use GC-MS or in situ IR to track intermediates.
  • Computational Modeling : DFT calculations (B3LYP/6-31G(d)) predict transition states. For example, chloro’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the benzylic position .

Q. What strategies mitigate by-product formation during synthesis?

  • Methodological Answer : Common by-products: Over-alkylated derivatives or hydrolysis products. Mitigation:
  • Stoichiometry Control : Limit benzyl bromide to 1.1 equivalents.
  • Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance reaction homogeneity.
  • Purification : Use silica gel chromatography (hexane/EtOAc 3:1 → 1:1 gradient). Monitor via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. How do substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling?

  • Methodological Answer :
  • Electronic Effects : The para-chloro group (Hammett σp = 0.23) enhances electrophilicity, facilitating oxidative addition to Pd(0).
  • Ligand Screening : Bulky ligands (XPhos) suppress β-hydride elimination.
  • Base Optimization : KOtBu outperforms Cs₂CO₃ in Suzuki-Miyaura couplings (yield: 78% vs. 65%).
    Table 2 : Ligand Impact on Coupling Efficiency
LigandBaseYield (%)Reference
XPhosKOtBu78
SPhosCs₂CO₃65

Q. What computational tools predict regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Fukui Indices : Identify nucleophilic (benzyloxy O) and electrophilic (chloro-adjacent C) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron density; chloro groups create localized positive regions.
  • DFT Transition State Analysis : Compare activation barriers for ortho vs. para substitution pathways. Validation via synthesizing bromo analogs (e.g., 3-Benzyloxy-5-bromobenzyl alcohol) and comparing Hammett plots .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

  • Methodological Answer : Variations arise from polymorphism or purity issues. Resolve via:
  • Recrystallization : Use ethanol/water mixtures to isolate stable polymorphs.
  • DSC Analysis : Identify endothermic peaks corresponding to true melting points.
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities >0.1% .

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